molecular formula C16H14O4 B1292219 2-Acetoxy-2'-methoxybenzophenone CAS No. 890098-81-4

2-Acetoxy-2'-methoxybenzophenone

Cat. No.: B1292219
CAS No.: 890098-81-4
M. Wt: 270.28 g/mol
InChI Key: SIFKJLXHNOHSRG-UHFFFAOYSA-N
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Description

2-Acetoxy-2’-methoxybenzophenone is an organic compound with the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol It is a derivative of benzophenone, characterized by the presence of acetoxy and methoxy functional groups on the benzene rings

Preparation Methods

The synthesis of 2-Acetoxy-2’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. One common method includes the reaction of 2-methoxybenzoyl chloride with phenyl acetate in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to achieve high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .

Chemical Reactions Analysis

2-Acetoxy-2’-methoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The methoxy and acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in alcohols .

Scientific Research Applications

2-Acetoxy-2’-methoxybenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetoxy-2’-methoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The acetoxy and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. For instance, the methoxy group can participate in hydrogen bonding, while the acetoxy group can undergo hydrolysis to release acetic acid, which may further interact with biological targets .

Properties

IUPAC Name

[2-(2-methoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11(17)20-15-10-6-4-8-13(15)16(18)12-7-3-5-9-14(12)19-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFKJLXHNOHSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641550
Record name 2-(2-Methoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-81-4
Record name 2-(2-Methoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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